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Compound of Interest

Compound Name:
2-(2-Methoxyphenoxy)ethylamine

hydrochloride

CAS No.: 64464-07-9

Cat. No.: B016167 Get Quote

Structural Elucidation, Mechanistic Origin, and
Analytical Control
Executive Summary & Structural Identification
In the context of high-performance liquid chromatography (HPLC) and regulatory compliance

(USP), Carvedilol Related Compound E (RC-E) is definitively identified as the amine

intermediate: 2-(2-methoxyphenoxy)ethylamine.

Unlike the active pharmaceutical ingredient (API), Carvedilol, which contains both a carbazole

moiety and a phenoxy-ethylamine tail, RC-E consists solely of the phenoxy-ethylamine

fragment. This structural distinction dictates its lack of significant UV absorbance at higher

wavelengths and its distinct elution profile.

Comparative Structural Data
The following table contrasts the physiochemical properties of the API and its Related

Compound E to highlight the analytical challenges.
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Feature Carvedilol (API)
Related Compound E
(USP)

Chemical Name

(±)-1-(carbazol-4-yloxy)-3-[[2-

(o-

methoxyphenoxy)ethyl]amino]-

2-propanol

2-(2-

methoxyphenoxy)ethylamine

Role
Active Pharmaceutical

Ingredient

Key Starting Material (KSM) /

Impurity

CAS Number 72956-09-3
1836-62-0 (Free Base) /

64464-07-9 (HCl)

Molecular Formula

Molecular Weight 406.47 g/mol 167.21 g/mol

Chromophore Strong (Carbazole + Benzene) Weak (Single Benzene ring)

Polarity (LogP) ~4.2 (Lipophilic) ~1.2 (Hydrophilic/Polar)

Critical Note on Nomenclature: Researchers often confuse RC-E with the "Bis-Carvedilol"

impurity. In the USP monograph, the Bis-impurity is typically designated as Related Compound

B. RC-E is the unreacted amine starting material.

Synthetic Origins & Mechanistic Pathways
To control RC-E, one must understand its origin. It is not a degradation product formed by the

breakdown of the carbazole ring; rather, it is Unreacted Starting Material.

The Nucleophilic Ring Opening
The synthesis of Carvedilol follows a
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mechanism where the amine (RC-E) acts as a nucleophile attacking the epoxide ring of the
carbazole intermediate.

Step 1: Activation of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[1][2]

Step 2: Nucleophilic attack by 2-(2-methoxyphenoxy)ethylamine (RC-E).

Step 3: Formation of the secondary amine (Carvedilol).

If the reaction stoichiometry is not perfectly managed, or if purification (crystallization) is

insufficient, the unreacted amine (RC-E) carries over into the final drug substance.

Visualization of the Reaction Pathway
The following diagram illustrates the entry point of RC-E into the synthesis and the potential for

carryover.
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Figure 1: Synthetic pathway showing RC-E as a reactant. Dashed red line indicates the

carryover pathway where RC-E becomes an impurity in the final product.

Analytical Characterization (HPLC)
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Detecting RC-E presents a specific challenge: Chromophoric Mismatch. Carvedilol absorbs

strongly at 240 nm and 285 nm due to the conjugated carbazole system. RC-E lacks this

system, relying only on a simple phenoxy ring, which has a much lower molar absorptivity and

requires lower wavelength detection.

The "Blind Spot" Phenomenon
If you run a standard Carvedilol assay at 240 nm or 254 nm, RC-E may be invisible or appear

as a negligible baseline disturbance, leading to false negatives.

Solution: You must utilize a Variable Wavelength Detector (VWD) or PDA set to 210 nm - 220

nm specifically for this impurity.

Retention Behavior
RC-E is a small, polar amine. In Reverse Phase (RP) chromatography using standard C18

columns:

Carvedilol (Lipophilic) elutes late.

RC-E (Polar) elutes very early, often near the void volume (

).

Risk: Co-elution with solvent fronts or injection peaks.

Validated HPLC Protocol
The following protocol ensures separation of the polar RC-E from the solvent front and the

lipophilic API.

Chromatographic Conditions:
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Parameter Specification Rationale

Column
C8 or Phenyl-Hexyl (250 x 4.6

mm, 5 µm)

Phenyl phases offer pi-pi

interactions to retain the

phenoxy ring of RC-E better

than C18.

Mobile Phase A Phosphate Buffer (pH 2.[3]5)

Low pH ensures the amine is

protonated (

), improving peak shape and

solubility.

Mobile Phase B Acetonitrile (ACN) Organic modifier.

Gradient

T=0 (15% B)

T=10 (15% B)

T=30 (80% B)

Initial isocratic hold at low

organic % forces the polar RC-

E to interact with the stationary

phase.

Flow Rate 1.0 mL/min
Standard flow for backpressure

management.

Detection 220 nm

CRITICAL: Maximizes signal-

to-noise ratio for the phenoxy

ring of RC-E.

Injection Vol 10-20 µL
Higher volume compensates

for lower UV response.

Control Strategies
To maintain RC-E below the ICH Q3A qualification threshold (typically < 0.15%), the following

process controls are required.

Stoichiometric Control
While excess amine (RC-E) drives the reaction to completion and minimizes the Bis-impurity

(Impurity B), it leaves residual RC-E.
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Optimization: Use a molar ratio of 1.1 : 1.0 (Amine : Epoxide). Do not exceed 1.2

equivalents.

Work-up Purification
RC-E is highly soluble in acidic aqueous media (forming the HCl salt), whereas Carvedilol free

base is less soluble in water.

Protocol: Post-reaction, perform an acidic wash (pH 4-5). RC-E will partition into the aqueous

layer, while the Carvedilol product remains in the organic layer (e.g., Ethyl Acetate or

Methylene Chloride).

Recrystallization
If RC-E persists, recrystallization from Ethyl Acetate/Heptane is effective. The polar amine

remains in the mother liquor, while the non-polar Carvedilol crystallizes out.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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